[2-(2-chloro-5-nitrophenyl)-1,3-dioxo-1,2,3,3a,7,7a-hexahydro-4H-4,7-epoxyisoindol-4-yl]methanediyl diacetate
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Overview
Description
- This compound is a mouthful, so let’s break it down. The core structure consists of an isoindoline ring system (a bicyclic structure with a nitrogen atom in the bridge) with additional functional groups.
- The isoindoline ring is fused with a dioxo group (two carbonyl groups) and an epoxide ring (a three-membered cyclic ether).
- The chloro and nitro groups are attached to the phenyl ring.
- The diacetate part indicates that there are two acetate (CH₃COO⁻) groups attached.
- Overall, this compound combines aromatic, heterocyclic, and functionalized features.
Preparation Methods
Synthetic Routes:
Reaction Conditions:
Industrial Production:
Chemical Reactions Analysis
Common Reagents and Conditions:
Major Products:
Scientific Research Applications
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for its potential as a or .
Medicine: Explored for or properties.
Industry: Used in the synthesis of , , or .
Mechanism of Action
- The compound’s effects depend on its specific application.
- For anticancer activity, it may interfere with DNA replication or inhibit specific enzymes.
- Further studies are needed to elucidate precise mechanisms.
Comparison with Similar Compounds
- Similar compounds include other nitrophenyl derivatives , such as 2-nitrophenyl acetate and 4-nitrophenyl isocyanate .
- Uniqueness lies in the combination of isoindoline , dioxo , and epoxide functionalities.
Remember that this compound’s complexity makes it intriguing for both research and practical applications
Properties
Molecular Formula |
C19H15ClN2O9 |
---|---|
Molecular Weight |
450.8 g/mol |
IUPAC Name |
[acetyloxy-[2-(2-chloro-5-nitrophenyl)-1,3-dioxo-7,7a-dihydro-3aH-4,7-epoxyisoindol-4-yl]methyl] acetate |
InChI |
InChI=1S/C19H15ClN2O9/c1-8(23)29-18(30-9(2)24)19-6-5-13(31-19)14-15(19)17(26)21(16(14)25)12-7-10(22(27)28)3-4-11(12)20/h3-7,13-15,18H,1-2H3 |
InChI Key |
SUVMTDKQDXNCAK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC(C12C=CC(O1)C3C2C(=O)N(C3=O)C4=C(C=CC(=C4)[N+](=O)[O-])Cl)OC(=O)C |
Origin of Product |
United States |
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